Citronitrile

Übersicht

Beschreibung

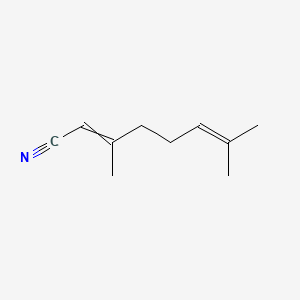

Citronitrile is a chemical compound with the molecular formula C10H15N. . This compound is used in various applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Citronitrile can be synthesized through several methods:

From Geranialoxime with Acetic Anhydride: This method involves the reaction of geranialoxime with acetic anhydride to produce this compound.

From Geranyl Chloride and Sodium Cyanide: Another method involves the reaction of geranyl chloride with sodium cyanide.

These methods are commonly used in industrial settings to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Citronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Citronitrile has been investigated for its potential in pharmaceutical formulations. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Vitamins A and E : Essential for various metabolic processes.

- Antioxidants : Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Study: Antioxidant Activity

A study highlighted the antioxidant activity of this compound derivatives, demonstrating significant inhibition of DPPH radicals, suggesting potential applications in nutraceuticals and functional foods .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its fragrance properties. It contributes to the formulation of perfumes and scented products due to its pleasant citrus-like aroma. Its use includes:

- Fragrance Components : this compound is incorporated into various fragrance formulations to enhance scent profiles.

- Skin Care Products : Its antioxidant properties may also provide benefits in skin care formulations aimed at reducing signs of aging.

Industrial Applications

This compound finds applications in the production of various industrial chemicals. It acts as a precursor for synthesizing:

- Flavors and Fragrances : Used in food flavoring to impart citrus notes.

- Chemical Intermediates : In the synthesis of other organic compounds used across different industries.

Table 1: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Ames Test | Not mutagenic |

| Subchronic Toxicity Study | Decreased body weight at high doses |

| Behavioral Assessment | Significant changes in open-field parameters |

Wirkmechanismus

The mechanism of action of Citronitrile involves its interaction with molecular targets such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its odor. The specific pathways and molecular targets involved in its biological effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Citronitrile can be compared with other similar compounds such as:

Citral: Citral is a similar compound with a lemony odor but differs in its chemical structure and properties.

Neral: Neral is another related compound with a similar odor profile but different reactivity.

Geraniol: Geraniol is a related terpenoid with different functional groups and applications.

These compounds share some similarities in their odor profiles but differ in their chemical structures and reactivity, making this compound unique in its applications and properties .

Biologische Aktivität

Citronitrile, a nitrile derivative of citral, has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores the chemical properties, biological effects, safety data, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula . Structurally, it is an analogue of citral where the isopropenyl group is replaced by a benzene ring and the aldehyde is substituted by a nitrile group. This modification influences its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study assessing various essential oils found that compounds similar to this compound demonstrated notable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with IC50 values indicating effective concentrations for antioxidant action .

Table 1: Antioxidant Activity of Compounds Similar to this compound

| Compound | IC50 (mg/mL) | Activity Type |

|---|---|---|

| This compound | Not specified | Antioxidant |

| Cinnamomum camphora | 6.887 ± 0.151 | DPPH Radical Scavenging |

| BHT (control) | 0.015 ± 0.007 | DPPH Radical Scavenging |

Mutagenicity and Toxicity

While this compound shows promise in various applications, it is important to consider its safety profile. According to safety data sheets, this compound possesses potential mutagenic properties, classified under category 3 for mutagenicity due to its structural analogies with other known mutagens . The acute toxicity data for related compounds indicate an oral LD50 of approximately 3100 mg/kg in rats and a dermal LD50 of about 4300 mg/kg in rabbits .

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of this compound as a natural preservative in food products. The results demonstrated that this compound effectively inhibited lipid peroxidation and extended the shelf life of perishable goods without the adverse effects associated with synthetic preservatives. Its incorporation into food matrices showed a reduction in microbial load and oxidation rates.

Case Study 2: Cosmetic Applications

This compound's fragrance properties have led to its use in cosmetic formulations. A comprehensive review highlighted its effectiveness as a fragrance component while also contributing antioxidant benefits to skin care products. The study emphasized the need for further investigation into its long-term effects on skin health and stability in formulations .

Research Findings

Recent research has focused on the synthesis and application of this compound in various fields:

- Synthesis Techniques : Innovative methods for synthesizing this compound from citral have been developed, enhancing yield and purity .

- Biological Assays : Various assays have confirmed its potential as an antioxidant agent, with ongoing studies exploring its effects on different cell lines and biological systems .

Eigenschaften

IUPAC Name |

3,7-dimethylocta-2,6-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCSDJLATUNSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036286 | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5146-66-7 | |

| Record name | Geranyl nitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citralva | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.